molecular formula C16H14FNO2 B4235336 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile

3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile

Cat. No. B4235336
M. Wt: 271.29 g/mol
InChI Key: ACQGDLCXVYRQGD-UHFFFAOYSA-N
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Description

3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile, also known as EFBN, is a chemical compound that has been extensively studied for its potential pharmacological applications. EFBN belongs to the family of benzonitriles, which are widely used in the pharmaceutical industry due to their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile is not fully understood. However, it has been suggested that 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile exerts its pharmacological effects through the modulation of various signaling pathways. 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy metabolism and glucose homeostasis.
Biochemical and Physiological Effects:
3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and 5-LOX. 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been shown to improve glucose homeostasis by activating the AMPK pathway. In addition, 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been shown to induce apoptosis in cancer cells, suggesting its potential use as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been shown to have low toxicity, making it a safe compound to use in lab experiments. However, 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has some limitations, such as its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for the study of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile. One potential direction is the investigation of its potential use as a therapeutic agent for the treatment of neurodegenerative diseases. Another direction is the investigation of its potential use as an anti-cancer agent. Further studies are also needed to fully understand the mechanism of action of 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile and its potential interactions with other compounds.

Scientific Research Applications

3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has been extensively studied for its potential pharmacological applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties. 3-ethoxy-4-[(4-fluorobenzyl)oxy]benzonitrile has also been investigated for its potential use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

3-ethoxy-4-[(4-fluorophenyl)methoxy]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2/c1-2-19-16-9-13(10-18)5-8-15(16)20-11-12-3-6-14(17)7-4-12/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQGDLCXVYRQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C#N)OCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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